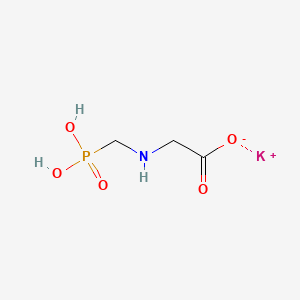

Glycine, N-(phosphonomethyl)-, potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycine, N-(phosphonomethyl)-, potassium salt (GPMK) is a salt of glycine and phosphonomethyl group. It is an important reagent in the field of biochemistry and has been widely used in various scientific research applications. GPMK is a versatile compound which can be used for a variety of purposes, including synthesis of new compounds, to study biochemical and physiological effects, and to investigate the mechanism of action of various compounds.

Scientific Research Applications

Impact on Soil Microbial Activity and Potassium

Glycine, N-(phosphonomethyl)-, potassium salt, commonly known as glyphosate, has been studied for its effects on soil properties. Research indicates that glyphosate can significantly increase microbial respiration, especially in soils with a history of glyphosate application. However, it does not notably affect the functional diversity of soil microbial structure or microbial biomass of potassium. Importantly, glyphosate does not reduce exchangeable potassium in soil, which is crucial for plant growth (Lane et al., 2012).

Environmental Fate and Agronomic Techniques

Glyphosate's environmental fate, particularly in relation to water contamination, has been the subject of significant research. Studies reveal that glyphosate and its degradate aminomethylphosphonic acid (AMPA) are frequently detected in surface waters, with the frequency and magnitude of detections varying across regions. The load of glyphosate, as a percentage of usage, can be linked to source strength, rainfall runoff, and flow route (Coupe et al., 2012). Moreover, glyphosate's broad-spectrum herbicidal activity is a focal point of agronomic research, particularly in terms of its mode of action, physiology, and development of formulations to enhance its performance (Baylis, 2000).

Treatment of Water Contaminated with Glyphosate

There is a growing need to develop treatment processes for water contaminated with glyphosate. Various methods, including biological processes (bacterial and fungi degradation), physicochemical processes (adsorption, membrane filtration), and advanced oxidation processes (photocatalysis, electrochemical oxidation), have been explored for their effectiveness in removing glyphosate from water (Espinoza-Montero et al., 2020).

Molecular Basis of Glyphosate Resistance

Protein engineering has been used to study the molecular basis of glyphosate resistance. The research focuses on mechanisms of resistance obtained through natural diversity, molecular evolution, and structure-based approaches to protein engineering, offering insights into how modifications impact glyphosate's effectiveness (Pollegioni et al., 2011).

Adsorption and Mobility in Soils

Studies on the adsorption and mobility of glyphosate in soils show that it is strongly retained by the soil matrix, influencing its mobility through the soil profile. This retention is a dominant factor affecting the leaching potential of glyphosate, which is crucial for understanding its environmental impact (Okada et al., 2016).

Mechanism of Action

Target of Action

Glyphosate potassium, also known as Glycine, N-(phosphonomethyl)-, potassium salt, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the synthesis of aromatic amino acids in plants .

Mode of Action

Glyphosate acts as a systemic herbicide in plants . It strongly inhibits the EPSPS enzyme, which is involved in the pathway for the synthesis of aromatic amino acids . This inhibition disrupts the shikimate pathway, which is responsible for the production of the aromatic amino acids phenylalanine, tyrosine, and tryptophan .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate disrupts the shikimate pathway, leading to multiple phytotoxicity effects . The glyphosate degradation in bacteria occurs via two different metabolic pathways: the AMPA (aminomethylphosphonic acid) pathway and the sarcosine pathway .

Pharmacokinetics

Glyphosate, N-acetyl-glyphosate, and AMPA are poorly absorbed from the gastrointestinal tract and are rapidly and essentially completely excreted .

Result of Action

The primary result of glyphosate’s action is the hindered growth of plants . By inhibiting the EPSPS enzyme, glyphosate disrupts the production of essential aromatic amino acids, leading to stunted plant growth .

Action Environment

The environmental effects of glyphosate use are directly related to factors such as water properties and soil temperature . Glyphosate is polar and water-soluble, and it sorbs strongly to particles in soil and sediments, reducing bioavailability . Its persistence in the environment, such as in water and soil systems, is due to misuse in agricultural regions, causing it to percolate into groundwater via the vertical soil profile .

Biochemical Analysis

Biochemical Properties

Glyphosate potassium interacts with the enzyme EPSP synthase, a plant enzyme involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . This interaction disrupts the shikimate pathway, which is responsible for the synthesis of essential amino acids in plants and microorganisms .

Cellular Effects

Glyphosate potassium affects various types of cells and cellular processes. It influences cell function by inhibiting the EPSP synthase enzyme, thereby disrupting the synthesis of essential amino acids . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Glyphosate potassium involves its binding to the EPSP synthase enzyme, inhibiting its function . This inhibition disrupts the synthesis of aromatic amino acids, leading to the death of the plant cells .

Temporal Effects in Laboratory Settings

The effects of Glyphosate potassium can change over time in laboratory settings. There is limited data available on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glyphosate potassium vary with different dosages in animal models. Sub-lethal doses of glyphosate in murine models have shown an array of toxic effects

Metabolic Pathways

Glyphosate potassium is involved in the shikimate pathway in plants and microorganisms . It interacts with the EPSP synthase enzyme, disrupting the synthesis of aromatic amino acids

Transport and Distribution

Glyphosate potassium is absorbed across the leaves and stems of plants and is translocated throughout the plant . It concentrates in the meristem tissue

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycine, N-(phosphonomethyl)-, potassium salt involves the reaction of glycine with phosphorous acid and potassium hydroxide.", "Starting Materials": [ "Glycine", "Phosphorous acid", "Potassium hydroxide" ], "Reaction": [ "Mix glycine and phosphorous acid in a reaction flask", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Add potassium hydroxide to the reaction mixture and stir for an additional 1-2 hours", "Cool the reaction mixture to room temperature and filter the precipitate", "Wash the precipitate with water and dry in a vacuum oven", "The resulting product is Glycine, N-(phosphonomethyl)-, potassium salt" ] } | |

| 70901-12-1 | |

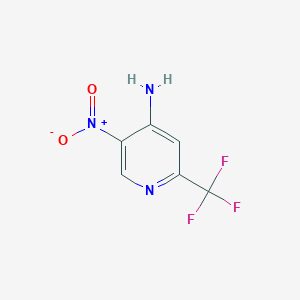

Molecular Formula |

C3H8KNO5P |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

potassium;2-(phosphonomethylamino)acetate |

InChI |

InChI=1S/C3H8NO5P.K/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9); |

InChI Key |

MFRGZCUFVVSDIM-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)NCP(=O)(O)[O-].[K+] |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O.[K] |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)